molecular formula C19H16N2O2S B5793522 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione

5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione

Cat. No. B5793522
M. Wt: 336.4 g/mol
InChI Key: ZPMNVHLAEKJWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione, also known as BITID, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, as well as the ability to inhibit the growth of various cancer cell lines. 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has also been shown to exhibit neuroprotective effects, as well as the ability to inhibit the production of reactive oxygen species (ROS) and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has several advantages as a compound for use in lab experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione in lab experiments. These include the need for further investigation into the mechanism of action of this compound, as well as the need for more comprehensive studies to determine the safety and efficacy of 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione in vivo.

Future Directions

There are many potential future directions for research on 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione. One possible avenue of investigation is the development of new drugs based on the structure of 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione. Another potential area of research is the investigation of the mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione, which could lead to the development of new drugs that target specific enzymes or signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione in vivo, as well as its potential applications in the treatment of various diseases.

Synthesis Methods

5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2-isobutyl-1H-isoindole-1,3(2H)-dione with 2-aminobenzothiazole in the presence of a suitable catalyst. Other methods include the reaction of 2-isobutyl-1H-isoindole-1,3(2H)-dione with thiosemicarbazide, followed by cyclization with phosphorus oxychloride.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. 5-(1,3-benzothiazol-2-yl)-2-isobutyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities, as well as the ability to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-(2-methylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11(2)10-21-18(22)13-8-7-12(9-14(13)19(21)23)17-20-15-5-3-4-6-16(15)24-17/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNVHLAEKJWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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